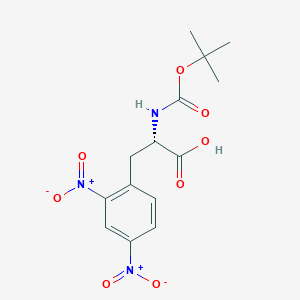

Boc-2,4-Dinitro-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

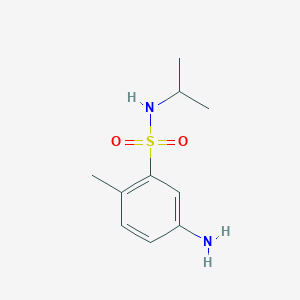

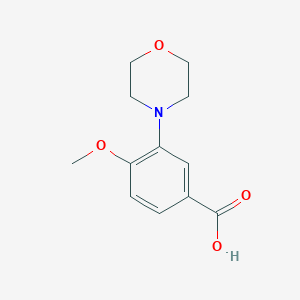

Boc-2,4-Dinitro-L-phenylalanine is a useful research compound. Its molecular formula is C14H17N3O8 and its molecular weight is 355.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Native Chemical Ligation at Phenylalanine

- The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine. This process is important for peptide synthesis and involves capping a tetrapeptide with the N-Boc amino acid followed by native chemical ligation and desulfurization. This method has proven compatibility with reactive side chains and facilitates ligations other than glycine (Crich & Banerjee, 2007).

Photoactivatable Analogues of Phenylalanine

- The Boc-protected derivative of a photoactivatable analogue of phenylalanine, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, has been used to acylate specific compounds. This research demonstrates the preparation of biologically active misaminoacylated tRNAs, showcasing the potential of Boc-protected phenylalanine derivatives in biochemical applications (Baldini et al., 1988).

Synthesis of Aminomethyl-L-Phenylalanine

- N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, showcases an efficient synthesis method. This compound is significant for its application in peptide synthesis, featuring steps like Pd-catalyzed carbonylation and catalytic reduction (Hartman & Halczenko, 1991).

Peptide Synthesis with Phenolic Supports

- 2, 4-Dinitrophenyl-L-phenylalanine coupled to amino acid phenyl esters on a polymer matrix, demonstrates the use of hydrazinolysis-HPLC to check racemization and determine peptide homogeneity during ultra-high load solid phase synthesis. This technique is crucial for ensuring the quality of peptides synthesized (Baker et al., 1988).

Radioiodination of Phenylalanine Derivative

- N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester was synthesized for radioiodination, showing potential in peptide synthesis and radiolabeling applications. The study highlights a method for synthesizing a phenylalanine derivative capable of being directly used in peptide synthesis (Wilbur et al., 1993).

Synthesis of Phosphonophenylalanine Analogues

- N-Boc derivatives of phosphonophenylalanine analogues have been synthesized, showing relevance in studying cellular signal transduction processes. These compounds are protected for peptide synthesis and offer insights into the behavior of phosphotyrosyl mimetics (Oishi et al., 2004).

Conformational Studies of Phenylalanine Oligomers

- L-phenylalanine oligomers' conformation was studied using circular dichroism, indicating potential β-associated conformations. This research offers valuable insights into the structural behavior of amino acid oligomers (Peggion et al., 1974).

FRET Cassettes and DNA Sequencing Potential

- An unnatural, tri-functional amino acid, t-Boc-l-para-amino-phenylalanine, was used to design FRET cassettes and 2′,3′-dideoxynucleotide terminators, exploring their DNA sequencing potential. This research demonstrates innovative applications of modified amino acids in molecular biology (Nampalli et al., 2002).

Methacrylate Polymers with Amino Acid Moieties

- Methacrylate polymers containing amino acid-based chiral monomers, including Boc-L-phenylalanine, were synthesized via RAFT polymerization. These polymers show pH responsiveness and potential applications in drug delivery systems (Kumar et al., 2012).

Mécanisme D'action

Target of Action

Boc-2,4-Dinitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine

Mode of Action

The mode of action of this compound involves a series of chemical transformations. The first step is the nitration of L-phenylalanine, using urea nitrate (UN)/H2SO4 as a nitrating reagent, to give 2,4-dinitro-L-phenylalanine . This is followed by an intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which results in the formation of (S)-6-nitro-indoline-2-carboxylic acid .

Result of Action

The result of the action of this compound is the formation of (S)-indoline-2-carboxylic acid . This compound is obtained in high yield and enantiomeric excess (ee) by one-pot transformation of (S)-6-nitroindoline-2-carboxylic acid .

Action Environment

The action of this compound is influenced by the chemical environment in which it is present. For instance, the yield of the reaction can be affected by the presence of other substances, the pH of the solution, and the temperature . .

Propriétés

IUPAC Name |

(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQMEPHYMTWCEW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590420 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176509-56-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)